2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide
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Description
2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds related to the specified chemical structure have shown promising anticancer activities. For example, derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, such as colon, lung, and gastric cancer cells, displaying significant inhibitory effects. These compounds interact with biological targets and inhibit cancer cell proliferation, showcasing their potential as therapeutic agents in cancer treatment (Huang et al., 2020).
Antimicrobial Activity
Research on compounds containing the 1,2,4-oxadiazole ring and related heterocycles has demonstrated effective antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The structural features of these molecules, including the presence of 1,2,4-oxadiazole, play a crucial role in their antimicrobial efficacy, offering a basis for developing new antibiotics (Desai & Dodiya, 2014).
Properties
IUPAC Name |
2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-12-17-21(24-11-28(22(17)30)10-16(29)25-13-6-2-3-7-13)32-18(12)20-26-19(27-31-20)14-8-4-5-9-15(14)23/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVFCFSZNBYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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